3-{[4-(Thiomorpholin-4-yl)oxan-4-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea
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Overview
Description
3-{[4-(Thiomorpholin-4-yl)oxan-4-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea is a complex organic compound that features a unique combination of functional groups, including a thiomorpholine ring, an oxane ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Thiomorpholin-4-yl)oxan-4-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiomorpholine Ring: This can be achieved by reacting a suitable amine with a thiol under controlled conditions.
Oxane Ring Formation: The oxane ring can be synthesized through cyclization reactions involving diols and appropriate catalysts.
Urea Formation: The final step involves the reaction of the intermediate compounds with isocyanates to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Thiomorpholin-4-yl)oxan-4-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-{[4-(Thiomorpholin-4-yl)oxan-4-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[4-(Thiomorpholin-4-yl)oxan-4-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The thiomorpholine ring and trifluoromethyl group are key functional groups that contribute to its activity. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-phenylpropyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea
- 1-(2-Phenoxyethyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea
Uniqueness
3-{[4-(Thiomorpholin-4-yl)oxan-4-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
1-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3O2S/c19-18(20,21)14-2-1-3-15(12-14)23-16(25)22-13-17(4-8-26-9-5-17)24-6-10-27-11-7-24/h1-3,12H,4-11,13H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEUOGCGUOSVRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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